1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine and related derivatives has been explored through various methods, starting from both preformed pyrazole or pyridine. A method reported by Huang Bin and Zha Zhenglin (2011) involved using 2-chloronicotinic acid as the starting material via reduction, oxidation, oximation, and cyclization, achieving a total yield of 67.21% and confirming the product's structure through 1HNMR and MS. This method was highlighted for its ease of operation, low cost, and environmental friendliness, making it feasible for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, a study by H. Lan, Min Zheng, and Ye Wang (2019) synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine and confirmed its structure through single-crystal X-ray structure determination, demonstrating the planarity of the molecule and its constituent rings (H. Lan, Min Zheng, & Ye Wang, 2019).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives engage in various chemical reactions, contributing to their diverse chemical properties. One study explored the chelating behavior of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ligand towards multiple metal ions, revealing octahedral geometry for most metal complexes and square planar geometry for the Pd(II) complex. This study highlights the versatility of these compounds in forming complexes with different geometries (M. Masoud et al., 2020).
Physical Properties Analysis
The physical properties of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the study by J. Ganapathy et al. (2015) on the synthesis and structural analysis of a related derivative highlighted the compound's crystalline structure and intermolecular hydrogen bond interactions, which play a crucial role in determining its physical properties (J. Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and potential as ligands for metal complex formation, have been extensively studied. For instance, the reactivity towards various substituents and the ability to undergo nucleophilic addition reactions highlight the chemical versatility of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives, making them valuable scaffolds in synthetic chemistry (J. Quiroga et al., 1998).
Scientific Research Applications
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been studied for their potential biomedical applications .
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- Pyrazolo[3,4-b]quinoline derivatives, which are closely related to 1H-pyrazolo[3,4-b]pyridines, have been found to exhibit significant pharmacological activities .
- These activities include anticancer , antimalarial , antiviral , and anti-inflammatory effects .
- They also have parasiticidal , antibacterial , hypotensive , and vasodilatory properties .
-
Synthesis of Novel Derivatives
- A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized by a multistep process .
- Then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic, tetracyclic and pentacyclic N-heterocycles in excellent yield .
Future Directions
properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFFSTYBJPSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279833 | |
Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
116834-97-0 | |
Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116834-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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